

Xanthoangelol: A Technical Guide to its Chemical Structure, Functional Groups, and Biological Signaling

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Compound of Interest		
Compound Name:	Xanthoangelol	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **Xanthoangelol**, a prenylated chalcone with significant therapeutic potential. It details the compound's chemical structure, identifies its key functional groups, and summarizes its physicochemical properties. Furthermore, this document outlines detailed experimental protocols for investigating its biological activity and visualizes the core signaling pathways it modulates.

Chemical Structure and Functional Groups

Xanthoangelol is a natural chalcone predominantly isolated from the roots and stems of Angelica keiskei[1][2]. Chalcones are a subclass of flavonoids characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β -unsaturated carbonyl system.

The formal IUPAC name for **Xanthoangelol** is (E)-1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one[3]. Its structure is distinguished by several key functional groups that are critical to its biological activity:

• Chalcone Core: The backbone of the molecule is the α,β-unsaturated ketone system which connects a dihydroxyphenyl ring (A-ring) to a hydroxyphenyl ring (B-ring). This core is known to be a privileged scaffold in medicinal chemistry.



- Phenolic Hydroxyl (-OH) Groups: Xanthoangelol possesses three phenolic hydroxyl groups.
 These groups are significant contributors to the molecule's antioxidant properties and can participate in hydrogen bonding with biological targets[4][5].
- Geranyl (Prenyl) Group: Attached to the A-ring is a C10 isoprenoid chain, specifically a
 geranyl group. This lipophilic side chain is crucial for anchoring the molecule to cellular
 membranes and is often associated with enhanced biological activity compared to nonprenylated analogues[4][5].
- Ketone (=O) Group: Part of the chalcone linker, this carbonyl group can act as a hydrogen bond acceptor.
- Alkene (C=C) Bonds: The structure contains an alkene in the propenone linker and two in the geranyl tail, which introduce conformational rigidity and potential sites for chemical reactions.

Physicochemical Properties

The quantitative properties of **Xanthoangelol** are summarized in the table below. This data is essential for its application in experimental and drug development settings.

Property	Value	Source
Molecular Formula	C25H28O4	[3]
Molecular Weight	392.49 g/mol	[3][6]
Chemical Class	Chalcone, Flavonoid	[3]
Appearance	Yellow Powder/Crystals	[7]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[7]

Key Biological Activities and Signaling Pathways

Xanthoangelol exhibits a range of pharmacological effects, primarily anti-inflammatory and pro-apoptotic activities. These effects are mediated through the modulation of specific

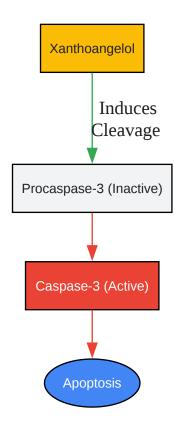


intracellular signaling cascades.

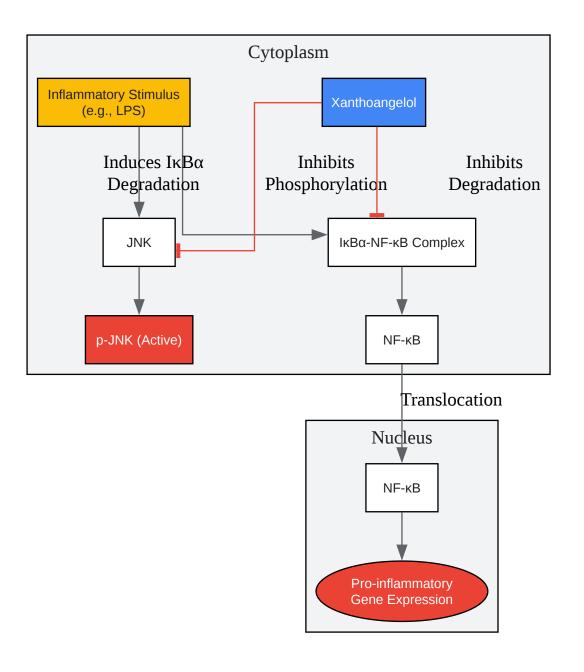
Pro-Apoptotic Effects via Caspase Activation

Xanthoangelol has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including neuroblastoma and leukemia cells. A primary mechanism for this activity is the activation of the executioner caspase, Caspase-3. In the apoptotic cascade, initiator caspases activate Caspase-3 by cleaving its inactive pro-form (procaspase-3) into its active subunits. Active Caspase-3 then cleaves numerous cellular substrates, leading to the characteristic morphological changes of apoptosis.









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